molecular formula C10H7ClN2O2S2 B3122370 methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 303145-63-3

methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

Cat. No. B3122370
CAS RN: 303145-63-3
M. Wt: 286.8 g/mol
InChI Key: BNJYCSAKUHWDGQ-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” is a chemical compound with the CAS Number: 303145-63-3 and a linear formula of C10H7ClN2O2S2 . It has a molecular weight of 286.76 . The compound is solid in its physical form .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” are not detailed in the retrieved sources, 1,2,3-dithiazoles are known to be electrophilic and their chemistry involves reactions of nucleophilic attack at the S1, S2, and C5 atoms .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 286.76 .

Scientific Research Applications

  • Synthesis of Quinazolin-4-ones and Hydroxyquinazolines : This compound is used in the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitriles and 4-hydroxy-4-phenylquinazolines. These compounds have been prepared from 2-[N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)(benzophenones, TiCl4, and arylamines, showcasing its utility in complex organic synthesis (Chang & Kim, 2002).

  • Crystal Structure Analysis : In the study of crystal structures, this compound has been used to synthesize oligoiodides. The structure and properties of these oligoiodides have been characterized using various experimental and theoretical methods, indicating its relevance in material sciences and crystallography (Bol'shakov et al., 2017).

  • Development of Dithiazoles and Their Stereochemistry : This compound is also involved in the preparation of a variety of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, contributing to the understanding of their stereochemistry and the influence of geometric rigidity on yields. This is particularly important for the development of new synthetic methods and understanding reaction mechanisms (Jeon & Kim, 1999).

  • Preparation of [(Dithiazol-ylidene)amino]azines : Research shows its application in the optimized synthesis of [(dithiazol-ylidene)amino]azines, which are relevant for further chemical investigations and potential applications in pharmaceutical and material sciences (Koutentis et al., 2011).

  • Synthesis of Meldrums Acid Derivatives and Dithiazoles : It has been used in reactions with primary and secondary alkylamines to yield various Meldrums acid derivatives and dithiazoles, demonstrating its versatility in synthetic chemistry (Jeon & Kim, 2000).

  • Reactivity Comparisons : This compound has also been involved in studies comparing the reactivities of different chloro-dithiazolium chlorides, contributing to a deeper understanding of their chemical behaviors and potential applications (Kalogirou & Koutentis, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for “methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” are not detailed in the retrieved sources, 1,2,3-dithiazoles have been used as starting materials or appeared as intermediates in various reactions . They have also shown biological activities against bacteria, viruses, fungi/weeds, and cancers , suggesting potential future directions in these areas.

Mechanism of Action

properties

IUPAC Name

methyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJYCSAKUHWDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173648
Record name Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303145-63-3
Record name Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
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methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
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methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
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methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
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